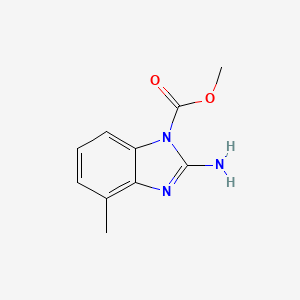

Methyl 2-amino-4-methylbenzimidazole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used . The synthetic procedure involves an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides .Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-methylbenzimidazole-1-carboxylate” consists of a benzimidazole core with a methyl group at the 4-position and a carboxylate group at the 1-position.Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are accelerated in microdroplets . The reaction mechanism is acid-catalyzed and involves the formation of intermediate arylamides . Their dehydration leads to the formation of benzimidazoles in a subsequent thermally enhanced step .Applications De Recherche Scientifique

Catalytic Applications

Methyl 2-amino-4-methylbenzimidazole-1-carboxylate finds application in the field of homogeneous catalysis, particularly in the aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters. This process, facilitated by palladium catalysis, enables the formation of 2-oxo-carboxamide type derivatives and carboxamides with excellent yields, showcasing the compound's utility in synthesizing complex organic molecules under both conventional conditions and in ionic liquids (Müller et al., 2005).

Bioremediation and Environmental Science

In environmental science, a novel carbendazim (methyl-1H-benzimidazol-2-ylcarbamate)-hydrolyzing esterase from Nocardioides sp. strain SG-4G demonstrates the potential for enzymatic bioremediation. This enzyme efficiently degrades carbendazim to less harmful compounds, highlighting the relevance of methyl 2-amino-4-methylbenzimidazole-1-carboxylate derivatives in mitigating pollution and enhancing environmental health (Pandey et al., 2010).

Organic Synthesis

The compound is instrumental in organic synthesis, particularly in the assembly of N-substituted 1,3-dihydrobenzimidazol-2-ones. This is achieved through a cascade coupling/cyclization process starting from methyl o-haloarylcarbamates, indicating its versatility in creating functionalized molecules with a range of tolerated groups (Zou et al., 2007).

Agricultural Applications

In agriculture, the use of polymeric and solid lipid nanoparticles for the sustained release of carbendazim (methyl-2-benzimidazole carbamate) showcases the application of benzimidazole derivatives in developing advanced formulations for fungicides. These carrier systems offer benefits such as modified release profiles, reduced environmental toxicity, and improved efficiency in preventing fungal diseases in plants (Campos et al., 2015).

Corrosion Inhibition

Methyl 2-amino-4-methylbenzimidazole-1-carboxylate derivatives are studied for their potential as corrosion inhibitors, particularly in protecting steel in NaCl media. Quantum chemical studies reveal that such compounds exhibit high corrosion inhibition efficiencies, supporting their application in industrial settings to extend the lifespan of metal structures (Gece & Bilgiç, 2009).

Orientations Futures

Benzimidazole derivatives, such as “Methyl 2-amino-4-methylbenzimidazole-1-carboxylate”, have been the focus of many laboratories around the world, including the development of novel and potent benzimidazole-containing drugs . The research and development of benzimidazole-based drugs is an increasingly active and attractive topic in medicinal chemistry .

Propriétés

IUPAC Name |

methyl 2-amino-4-methylbenzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-4-3-5-7-8(6)12-9(11)13(7)10(14)15-2/h3-5H,1-2H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSJYNCXNJQOBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N(C(=N2)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-methylbenzimidazole-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-yl]prop-2-enamide](/img/structure/B2770429.png)

![2-amino-4-(4-bromophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2770437.png)

![4-{[1-(cyclobutylcarbonyl)piperidin-3-yl]methoxy}-N-cyclopropylbenzamide](/img/structure/B2770441.png)

![N-(5-Bromoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B2770443.png)